N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS No.: 1428351-64-7
Cat. No.: VC7093341
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428351-64-7 |
|---|---|
| Molecular Formula | C14H14N2O5S |
| Molecular Weight | 322.34 |
| IUPAC Name | N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
| Standard InChI | InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3 |
| Standard InChI Key | BJGKWAORRYRUBR-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₄H₁₄N₂O₅S, reflects a hybrid structure combining a benzo[d]oxazole moiety, a sulfonamide linker, and a furan-3-yl ethyl side chain. The benzo[d]oxazole core is characterized by a fused benzene and oxazole ring, with a methyl group at position 3 and a sulfonamide group at position 5. The furan-3-yl ethyl substituent introduces heterocyclic diversity, potentially enhancing binding affinity in biological systems.
Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
| Molecular Weight | 322.34 g/mol |
| SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O |
| InChIKey | BJGKWAORRYRUBR-UHFFFAOYSA-N |
The SMILES string illustrates the spatial arrangement: the methyl group (CN1) attaches to the oxazole nitrogen, while the sulfonamide group (S(=O)(=O)NCCC3=COC=C3) links to the benzene ring. The furan ring (OC=C3) extends from the ethyl chain, creating a planar geometry conducive to π-π interactions.
Synthesis and Optimization
Reaction Pathways
Synthesis begins with 3-methylbenzo[d]oxazol-2(3H)-one, which undergoes sulfonation using chlorosulfonic acid under inert conditions. In a representative procedure :
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Sulfonation: 3-Methylbenzo[d]oxazol-2(3H)-one (4.16 mmol) is added to chlorosulfonic acid (20.1 mmol) at 0°C, followed by heating to 60°C for 2 hours.
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Quenching: The mixture is poured into ice, precipitating the sulfonyl chloride intermediate.
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Amination: The intermediate reacts with 2-(furan-3-yl)ethylamine in a nucleophilic substitution, yielding the final sulfonamide .
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